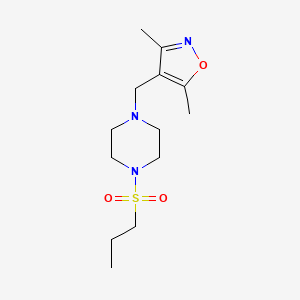

3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Vorbereitungsmethoden

The synthesis of 3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediates can yield differentially substituted regioisomeric isoxazoles . Industrial production methods often involve the use of metal catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions . These methods are preferred due to their efficiency and high yield.

Analyse Chemischer Reaktionen

3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like NaIO4 and reducing agents such as NaBH4. The compound can also participate in substitution reactions with halogenated compounds to form new derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole involves the introduction of a sulfonyl group to the isoxazole core, which enhances its pharmacological properties. The compound can be synthesized through a multi-step process involving the reaction of 3,5-dimethylisoxazole with piperazine derivatives under controlled conditions.

Key Steps in Synthesis:

- Formation of Isoxazole: The initial step involves synthesizing the isoxazole ring through cyclization reactions.

- Sulfonylation: The introduction of the propylsulfonyl group is achieved via sulfonylation reactions, which can be optimized for yield and purity.

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that derivatives of isoxazole compounds possess significant antimicrobial activity against various pathogens. The sulfonamide moiety contributes to this activity by interfering with bacterial folate synthesis pathways .

Anticancer Activity

Recent investigations highlight the potential anticancer properties of this compound. It has been found to inhibit tumor cell proliferation in vitro, suggesting its role as a candidate for cancer therapeutics .

Neuropharmacological Effects

The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for research into neuropharmacological applications, particularly in treating anxiety and depression disorders .

Case Study: Antimicrobial Efficacy

A study conducted on various derivatives of isoxazole demonstrated that modifications to the isoxazole ring significantly enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The introduction of the propylsulfonyl group was crucial for enhancing activity against resistant strains .

Case Study: Anticancer Research

In vitro studies on human cancer cell lines showed that this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Further research is ongoing to elucidate its mechanism of action at the molecular level .

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various receptors and enzymes, modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes.

Vergleich Mit ähnlichen Verbindungen

3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole can be compared with other isoxazole derivatives to highlight its uniqueness. Similar compounds include 5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl and 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles . These compounds share the isoxazole core but differ in their substituents, which can significantly impact their biological activity and chemical properties. The presence of the propylsulfonyl and piperazinyl groups in this compound provides it with unique properties that may enhance its efficacy in specific applications.

Biologische Aktivität

3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the modification of 3,5-dimethylisoxazole, which is known for its wide spectrum of biological activity. The introduction of a propylsulfonyl group enhances the compound's pharmacological properties. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of isoxazole, including this compound, exhibit notable antimicrobial activities. In a study evaluating various isoxazole analogues against Mycobacterium tuberculosis (MTB), compounds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to >50 μg/mL. Specifically, some derivatives showed promising anti-tubercular activity with MIC values as low as 3.125 μg/mL, suggesting potential for further development in treating tuberculosis .

The mechanism by which this compound exerts its effects may involve modulation of specific receptors and enzymes. For instance, compounds with similar structures have been shown to act as modulators of GPR119 activity, which is implicated in metabolic regulation . Additionally, the sulfonamide moiety may enhance binding to target proteins due to its ability to form hydrogen bonds.

Case Studies

-

Antitubercular Activity :

In a study involving various isoxazole derivatives, the compound exhibited effective inhibition against MTB strains. The selectivity index for some active compounds was found to be greater than 130, indicating a favorable safety profile for further drug development . -

Pharmacokinetics :

A pharmacokinetic study involving intraperitoneal administration in animal models demonstrated the compound's bioavailability and metabolic stability. Blood and urine samples were analyzed using HPLC-MS/MS to identify metabolites, revealing insights into the compound's biotransformation pathways .

Data Summary

The following table summarizes key findings related to the biological activity and pharmacological properties of this compound:

Eigenschaften

IUPAC Name |

3,5-dimethyl-4-[(4-propylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O3S/c1-4-9-20(17,18)16-7-5-15(6-8-16)10-13-11(2)14-19-12(13)3/h4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOPTSDHPZHGJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)CC2=C(ON=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.